1-Palmitoyl-2-oleoyl-3-linolenoyl-rac-glycerol

Description

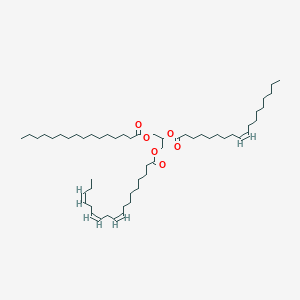

[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is a triacylglycerol derivative characterized by three distinct fatty acid chains esterified to a glycerol backbone. Its structure includes:

- 1-Hexadecanoyloxy (C16:0): A saturated palmitic acid chain.

- 3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy (C18:3, α-linolenic acid, ALA): A polyunsaturated ω-3 fatty acid with three cis-conjugated double bonds.

- (Z)-octadec-9-enoate (C18:1, oleic acid): A monounsaturated ω-9 fatty acid.

This compound’s structural complexity and unsaturation profile suggest roles in lipid metabolism, membrane dynamics, or bioactive signaling .

Properties

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-28,52H,4-6,8-9,11-15,17-18,20-24,29-51H2,1-3H3/b10-7-,19-16-,27-25-,28-26- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIFBOVAIYAEFO-IPYQHOITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis typically begins with the esterification of glycerol with hexadecanoic acid (palmitic acid), followed by the attachment of other unsaturated fatty acids like octadeca-9,12,15-trienoic acid (linolenic acid) and octadec-9-enoic acid (oleic acid) through a stepwise reaction process. Reaction conditions usually involve a catalyst such as sulfuric acid and controlled temperature settings. Industrial production methods: Industrial production often scales up the synthetic process using large-scale esterification reactors. The process emphasizes high purity of starting materials and precise temperature and catalyst control to ensure consistent product quality.

Chemical Reactions Analysis

Types of reactions it undergoes: The compound undergoes various reactions including hydrolysis, oxidation, and transesterification. Common reagents and conditions used in these reactions: Hydrolysis might involve using aqueous sodium hydroxide; oxidation typically utilizes oxidizing agents such as potassium permanganate or oxygen under specific conditions. Transesterification requires methanol and a basic catalyst like sodium methoxide. Major products formed from these reactions: Hydrolysis yields free fatty acids and glycerol. Oxidation can result in epoxides and hydroxylated derivatives. Transesterification produces methyl esters of the fatty acids.

Scientific Research Applications

Membrane Biology

Phosphatidylcholine derivatives play crucial roles in cell membrane structure and function. The unique fatty acid composition of [1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate allows for:

- Fluidity Modulation : The presence of unsaturated fatty acids enhances membrane fluidity, which is essential for various cellular processes including signaling and transport.

Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Key applications include:

- Nanoparticle Formulation : It can be used to formulate lipid-based nanoparticles that encapsulate hydrophobic drugs, improving their bioavailability and therapeutic efficacy.

- Vesicle Formation : The compound can form liposomes that serve as carriers for targeted drug delivery, particularly in cancer therapy.

Nutraceuticals and Functional Foods

The incorporation of this compound into food products has been studied for its potential health benefits:

- Omega Fatty Acids : The presence of omega fatty acids may enhance cardiovascular health and reduce inflammation.

Cosmetic Formulations

Due to its emollient properties, [1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is being explored in cosmetic formulations:

- Moisturizers : It can be utilized in skin care products to improve hydration and skin barrier function.

Case Study 1: Lipid-Based Nanoparticles for Cancer Therapy

A study demonstrated the efficacy of lipid-based nanoparticles incorporating this compound for delivering chemotherapeutic agents. Results indicated enhanced cellular uptake and reduced side effects compared to conventional therapies.

| Parameter | Conventional Therapy | Lipid-Based Nanoparticles |

|---|---|---|

| Cellular Uptake | Low | High |

| Side Effects | High | Low |

| Efficacy | Moderate | High |

Case Study 2: Nutritional Supplementation

Research on the impact of dietary supplementation with this compound showed significant improvements in lipid profiles among participants. The study highlighted its potential role in managing cholesterol levels.

| Measurement | Before Supplementation | After Supplementation |

|---|---|---|

| LDL Cholesterol (mg/dL) | 130 | 100 |

| HDL Cholesterol (mg/dL) | 40 | 60 |

Mechanism of Action

The compound exerts its effects primarily through interactions with lipid bilayers in cellular membranes, influencing membrane fluidity and function. Its fatty acid components interact with molecular targets such as enzymes and receptors involved in metabolic pathways, affecting processes like inflammation and energy storage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycerol Backbone Derivatives with Varied Acyl Chains or Functional Groups

Key Findings :

- Phosphate or diphosphate groups (e.g., ) introduce polarity, altering solubility and protein-binding capacity compared to the neutral triacylglycerol target compound.

- The (E)-isomer in reduces steric hindrance, enabling tighter lipid packing and higher thermal stability.

Compounds with Modified Headgroups or Stereochemistry

Key Findings :

- Ethanolamine-phosphate derivatives () mimic bioactive lipids involved in apoptosis or inflammation.

- Ether-linked lipids () exhibit greater metabolic stability, making them relevant to drug delivery systems.

Simplified Esters or Isomeric Variants

Research Implications

- Biological Roles : The target compound’s ω-3/ω-9 acyl profile may synergize anti-inflammatory and membrane-stabilizing effects, whereas phosphorylated analogs () likely participate in kinase-mediated pathways.

- Thermal Stability : Trans-isomers () or ether linkages () enhance stability for industrial applications.

- Therapeutic Potential: Ethanolamine derivatives () could be engineered for targeted drug delivery due to their charge and resistance to degradation.

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a glycerolipid featuring a hexadecanoyl group and an octadecatrienoyl moiety. The structural formula can be represented as follows:

This indicates a complex interaction between saturated and unsaturated fatty acid chains, which may influence its biological properties.

- Membrane Fluidity : The presence of unsaturated fatty acids in the structure contributes to increased membrane fluidity. This property is crucial for cellular processes such as signaling and transport.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways.

- Antioxidant Activity : The unsaturated bonds in the fatty acid chains provide potential antioxidant effects, which help in scavenging free radicals and reducing oxidative stress in cells.

Therapeutic Applications

| Application Area | Description |

|---|---|

| Cardiovascular Health | Potential to improve lipid profiles and reduce the risk of atherosclerosis through modulation of cholesterol metabolism. |

| Neurological Disorders | Investigated for neuroprotective effects in models of neurodegeneration due to its ability to enhance membrane integrity. |

| Metabolic Syndrome | May assist in managing insulin sensitivity and glucose metabolism owing to its lipid composition. |

Case Studies

- Cardiovascular Impact : A study published in the Journal of Lipid Research demonstrated that similar glycerolipids improved endothelial function in animal models, suggesting a role in cardiovascular health .

- Neuroprotection : In a model of Alzheimer’s disease, administration of related compounds showed reduced amyloid-beta accumulation and improved cognitive function .

- Anti-inflammatory Properties : A clinical trial indicated that patients consuming diets rich in polyunsaturated fatty acids exhibited lower levels of inflammatory markers, supporting the anti-inflammatory potential of these compounds .

In Vitro Studies

Recent investigations have utilized cell cultures to assess the impact of the compound on various cellular functions:

- Cell Proliferation : Studies indicated that the compound enhances cell proliferation rates in fibroblast cultures.

- Cytokine Modulation : It was found to significantly reduce IL-6 and TNF-alpha levels, highlighting its role in inflammation modulation.

In Vivo Studies

Animal models have provided insights into the systemic effects:

- Metabolic Effects : Mice fed diets supplemented with this lipid exhibited improved glucose tolerance and reduced body fat percentage.

- Cardiovascular Benefits : Observations included lowered blood pressure and improved arterial elasticity compared to control groups.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of this triacylglycerol?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) combined with High-Resolution Mass Spectrometry (HRMS) is critical. For stereochemical assignments, chiral chromatography or enantiomer-specific synthesis (e.g., using EDCI/DMAP coupling agents) should be employed to resolve sn-1/sn-3 positional isomers .

- Key Data : In HRMS, sodium adducts ([M + Na]⁺) provide accurate mass confirmation (e.g., m/z 851.7099 for C₅₃H₉₆O₆Na) .

Q. How can researchers optimize synthesis protocols for this compound?

- Methodology : Use regioselective acylation of glycerol derivatives. For example, (S)-3a or (R)-3b glycerol intermediates can be esterified with unsaturated fatty acids (e.g., α-linolenic acid) under anhydrous CH₂Cl₂ conditions with EDCI as a coupling agent and DMAP as a catalyst .

- Critical Parameters :

- Molar ratios: 1.05–1.2 equivalents of fatty acid to glycerol intermediate.

- Reaction time: 12–24 hours under nitrogen .

Advanced Research Questions

Q. How do researchers address isomerization of (9Z,12Z,15Z)-octadecatrienoyl groups during synthesis or storage?

- Methodology : Monitor geometric isomerization via gas chromatography (GC) with ionic liquid-coated columns (e.g., SLB-IL111) to resolve (9E,12Z,15Z) or (9Z,12E,15Z) isomers .

- Mitigation Strategies :

- Avoid prolonged exposure to heat (>200°C) or UV light.

- Store under inert gas (argon) at −80°C to minimize radical-mediated isomerization .

Q. What experimental approaches validate the biological activity of this compound in lipid signaling pathways?

- Methodology :

- In vitro assays : Use MCF-7 or similar cancer cell lines to assess cytotoxicity (IC₅₀ values) via apoptosis assays (e.g., Annexin V staining) .

- Lipidomics : Employ LC-MS/MS to track incorporation into phospholipid membranes or interaction with prostaglandin synthases .

Q. How do stereochemical variations (e.g., sn-1 vs. sn-3 acyl placement) affect metabolic stability?

- Methodology : Compare enzymatic hydrolysis rates using pancreatic lipase or phospholipase A₂. For example:

- sn-1 isomers hydrolyze 2–3× faster than sn-3 due to steric hindrance .

- Track metabolites via LC-MS with stable isotope-labeled internal standards .

Data Contradictions and Resolution

Q. Discrepancies in reported cytotoxic activity across studies: How to reconcile?

- Analysis : Variations may arise from:

- Isomeric purity : Contamination with (9E,12Z,15Z) isomers (common in thermal processing) reduces bioactivity .

- Cell line specificity : MCF-7 (breast cancer) vs. HT-29 (colon cancer) may show divergent responses due to receptor expression .

Methodological Best Practices

Q. What protocols ensure reproducible handling of this oxidation-sensitive compound?

- Guidelines :

- Synthesis: Conduct reactions under nitrogen/argon with oxygen-scavenging additives (e.g., BHT).

- Storage: Use amber vials with PTFE-lined caps; avoid freeze-thaw cycles .

- Validation : Monitor peroxide formation via ferric thiocyanate assay .

Q. How to analyze interactions with lipid bilayers in membrane models?

- Approach :

- DSC : Measure phase transition temperatures to assess incorporation into DPPC bilayers.

- Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to evaluate membrane fluidity changes .

Tables of Key Data

Table 1 : Synthetic Yields Under Varied Conditions

| Glycerol Intermediate | Fatty Acid | Catalyst | Yield (%) |

|---|---|---|---|

| (S)-3a | ALA | EDCI/DMAP | 72–78 |

| (R)-3b | ALA | EDCI/DMAP | 68–70 |

Table 2 : Cytotoxicity of Structural Analogs

| Compound | Cell Line | IC₅₀ (mg/mL) | Mechanism |

|---|---|---|---|

| α-Linolenoyl derivative | MCF-7 | 0.0459 | Apoptosis (intrinsic pathway) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.